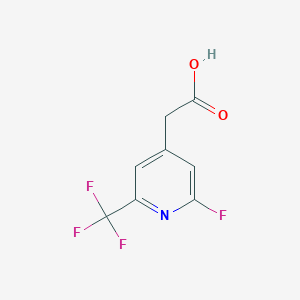

2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid

Description

2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative with the molecular formula C₈H₅F₄NO₂ and a molecular weight of 223.13 g/mol (CAS: 1227513-60-1) . The compound features a pyridine ring substituted with a fluorine atom at position 2, a trifluoromethyl group at position 6, and an acetic acid moiety at position 2. Its structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research, particularly as a building block for drug candidates or functional materials.

Properties

IUPAC Name |

2-[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-6-2-4(3-7(14)15)1-5(13-6)8(10,11)12/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFVKZLMFMBAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid typically involves the fluorination of pyridine derivatives. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with hydrogen fluoride and iron(III) chloride as a catalyst. The reaction is carried out at elevated temperatures, around 170°C, and monitored using gas chromatography to ensure completion .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of these methods allows for the efficient production of 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various functionalized pyridine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Scientific Research Applications

The applications of 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid can be categorized into several key areas:

Medicinal Chemistry

- Drug Development : This compound is explored as an intermediate in the synthesis of various pharmaceuticals due to its ability to interact with biological targets. Its unique structure may confer specific therapeutic properties, including anti-inflammatory and anticancer activities .

- Bioactivity Studies : Preliminary research indicates that 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid may exhibit significant biological activity, potentially acting as an antimicrobial agent. The trifluoromethyl group enhances lipophilicity, which may increase cell membrane permeability and interaction with proteins or enzymes.

Agrochemicals

- Pesticide Development : The compound serves as a key intermediate in the synthesis of agrochemicals, particularly fungicides like Picoxystrobin. Its fluorinated structure is advantageous for enhancing the efficacy and stability of agricultural products .

- Crop Protection Chemicals : The incorporation of this compound into crop protection formulations aims to improve their effectiveness against pests while minimizing environmental impact .

Materials Science

- Advanced Materials : The unique chemical properties of 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid make it suitable for developing advanced materials with specific functionalities, such as improved thermal stability and chemical resistance.

Case Study 1: Drug Discovery

In a recent study, researchers synthesized derivatives of 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid to evaluate their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential for further development as therapeutic agents.

Case Study 2: Agrochemical Efficacy

A field trial was conducted using formulations containing 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid as a fungicide. The trial demonstrated a marked reduction in fungal infections in treated crops compared to control groups, highlighting the effectiveness of this compound in agricultural applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes. The compound’s electron-withdrawing properties also play a role in its reactivity and stability, influencing its behavior in different chemical environments .

Comparison with Similar Compounds

Positional Isomers: 4-Acetic vs. 3-Acetic Acid Derivatives

Compound A : 2-Fluoro-6-(trifluoromethyl)pyridine-3-acetic acid (CAS: 1227600-07-8)

- Shares the same molecular formula and weight (C₈H₅F₄NO₂, 223.13 g/mol) as the target compound but differs in the position of the acetic acid group (position 3 vs. 4) .

- Key Differences :

- The 3-acetic acid isomer may exhibit altered acidity due to proximity to the electron-withdrawing fluorine and trifluoromethyl groups.

- Steric hindrance near the carboxylic acid group could affect reactivity in coupling reactions (e.g., amide bond formation).

Substituent Variations: Methoxy vs. Fluoro Groups

Compound B : 2-[2-Methoxy-6-(trifluoromethyl)pyridin-4-yl]acetic acid (CAS: 1227603-68-0)

- Molecular formula: C₉H₈F₃NO₃; molecular weight: 235.16 g/mol .

- Key Differences :

- The methoxy group at position 2 is bulkier and electron-donating compared to fluorine, reducing the pyridine ring’s electron-deficient character.

- Increased lipophilicity due to the methoxy group may enhance membrane permeability but reduce aqueous solubility.

Functional Group Additions: Hydroxyl and Difluoromethyl Groups

Compound C : 2-(Difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid (CAS: 1805540-99-1)

- Molecular formula: C₉H₆F₅NO₃; molecular weight: 271.14 g/mol .

- The difluoromethyl group at position 2 adds steric bulk and may alter metabolic stability compared to the parent compound.

Boronic Acid Derivatives

Compound D : 2-Fluoro-6-(trifluoromethyl)pyridine-3-boronic acid (CAS: 1150114-63-8)

- Molecular formula: C₇H₅BF₄NO₂; molecular weight: 234.93 g/mol .

- Key Differences :

- The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the acetic acid derivatives.

- Reduced acidity compared to carboxylic acid derivatives, altering reactivity in synthetic pathways.

Physicochemical and Electronic Properties

Acidity and Solubility

- The acetic acid moiety in the target compound is influenced by electron-withdrawing fluorine and trifluoromethyl groups, increasing its acidity (lower pKa) compared to methoxy-substituted analogs like Compound B .

- Solubility : Fluorine substitution enhances polarity but the trifluoromethyl group’s hydrophobicity may offset this, leading to moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile).

Pharmaceutical Relevance

- Fluorinated pyridines are common in kinase inhibitors and GPCR modulators . The target compound’s trifluoromethyl group enhances metabolic stability and binding to hydrophobic protein pockets .

- Comparatively, hydroxyl-containing analogs like Compound C may exhibit improved target engagement but reduced blood-brain barrier penetration due to higher polarity .

Agrochemistry

- The electron-withdrawing fluorine and trifluoromethyl groups improve resistance to enzymatic degradation, making the target compound a candidate for herbicide or pesticide development .

Biological Activity

2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative that has garnered attention for its unique chemical properties and potential biological activities. This compound is part of a broader class of fluorinated organic compounds, which are known for their stability and reactivity, making them valuable in medicinal chemistry, agrochemicals, and materials science.

The molecular formula for 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid is . The presence of multiple fluorine atoms significantly alters the electronic properties of the compound, enhancing its interaction with biological macromolecules and influencing its pharmacological profile.

The biological activity of 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid is primarily attributed to its ability to interact with various molecular targets. The electron-withdrawing nature of the fluorine atoms enhances hydrogen bonding capabilities, which can modulate enzyme activity and receptor binding. This mechanism is crucial in understanding its potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid exhibit significant antimicrobial activity. In a study evaluating various compounds against Gram-positive and Gram-negative bacteria, it was found that certain derivatives showed potent inhibitory effects against strains such as Bacillus subtilis and Escherichia coli .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Compound | B. subtilis | S. aureus | E. coli | P. aeruginosa |

|---|---|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid | 16 mm | 18 mm | 10 mm | 15 mm |

| Control (e.g., Penicillin) | 30 mm | 25 mm | 20 mm | 22 mm |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. The compound showed an IC50 value of approximately , indicating potent activity against these cells while exhibiting significantly lower toxicity towards non-cancerous cells .

Table 2: IC50 Values in Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (TNBC) | 0.126 |

| MCF10A (non-cancer) | >10 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives derived from pyridine compounds, including 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced activity against resistant bacterial strains .

- Cancer Cell Proliferation : In a separate investigation focused on TNBC, treatment with the compound resulted in a significant reduction in tumor growth in murine models, highlighting its potential as a therapeutic agent .

- Neuroprotective Effects : Some studies have explored the neuroprotective effects of related compounds containing trifluoromethyl groups. These investigations suggest that such modifications can enhance cell viability under stress conditions, underscoring the versatility of this chemical structure .

Q & A

Q. What are the key structural features of 2-fluoro-6-(trifluoromethyl)pyridine-4-acetic acid, and how do they influence its reactivity?

The compound combines a pyridine ring with fluorine at position 2, a trifluoromethyl group at position 6, and an acetic acid moiety at position 3. The fluorine atom enhances electrophilic substitution resistance due to its electron-withdrawing effect, while the trifluoromethyl group increases lipophilicity and metabolic stability . The acetic acid group enables conjugation with biomolecules (e.g., via amide bonds) for pharmacological studies. These features collectively influence solubility, stability, and interactions in catalytic or biological systems.

Q. What synthetic routes are commonly employed to prepare fluorinated pyridine derivatives like this compound?

Fluorinated pyridines are often synthesized via:

- Halogen exchange : Substitution of chlorine or bromine with fluorine using agents like KF or HF-pyridine complexes (e.g., fluorodediazoniation in HF solutions for regioselective fluorination) .

- Palladium-catalyzed cross-coupling : For introducing trifluoromethyl groups, as seen in multi-step reactions using tert-butyl XPhos and palladium diacetate under inert atmospheres (40–100°C) .

- Carboxylic acid derivatization : Acetic acid moieties are introduced via ester hydrolysis or nucleophilic substitution .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

- NMR spectroscopy : NMR to confirm fluorine substitution patterns and NMR for acetic acid proton analysis .

- HPLC-MS : To monitor reaction purity and identify byproducts, especially for multi-step syntheses .

- X-ray crystallography : For resolving regiochemical ambiguities, as demonstrated in related fluoropyridine structures .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for 2-fluoro-6-(trifluoromethyl)pyridine-4-acetic acid in multi-step reactions?

Yield optimization requires:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)) with bulky ligands (e.g., XPhos) improve trifluoromethyl group coupling efficiency .

- Temperature control : Maintaining 40–100°C during coupling steps minimizes side reactions .

- Purification strategies : Liquid-liquid extraction (LLE) or recrystallization from tert-butanol/water mixtures enhances purity . Example: A two-step synthesis achieved 95% purity using cesium carbonate as a base and HCl-mediated ester hydrolysis .

Q. How can spectral contradictions (e.g., 19F^{19}\text{F}19F NMR shifts) be resolved for fluorinated pyridine analogs?

Discrepancies arise from solvent effects, pH-dependent tautomerism, or impurities. Mitigation strategies:

- Cross-validation : Compare experimental NMR data with computational predictions (DFT calculations) .

- pH adjustment : Protonation/deprotonation of the acetic acid group alters electron density, affecting fluorine chemical shifts .

- Advanced techniques : Use HSQC or COSY NMR to correlate fluorine with adjacent protons .

Q. What environmental impacts are associated with trifluoromethyl-containing compounds, and how are they analyzed?

Trifluoroacetic acid (TFA), a degradation product of many fluorinated compounds, accumulates in aquatic systems. Analytical methods include:

- Liquid-liquid extraction (LLE) : For isolating TFA from water samples, followed by LC-MS/MS quantification (detection limit: ~5 ng/L) .

- Headspace (HS) GC-MS : To detect volatile fluorinated byproducts . Environmental monitoring is critical due to TFA’s persistence and unknown ecotoxicological effects .

Q. How can regioselectivity challenges in fluorination be addressed during analog synthesis?

Regioselectivity is influenced by:

- Directing groups : The acetic acid moiety at position 4 directs electrophilic substitution to meta/para positions .

- Protecting groups : Temporary protection of the carboxylic acid (e.g., methyl esters) prevents unwanted side reactions during fluorination .

- Metalation strategies : Use of LDA or Grignard reagents to deprotonate specific pyridine positions before fluorination .

Q. What computational tools aid in predicting the biological activity of fluorinated pyridine derivatives?

- Docking simulations : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina.

- QSAR models : Correlate trifluoromethyl group orientation with bioactivity, as seen in kinase inhibitors .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, solubility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.